Cas no 1261438-05-4 (5-Chloro-6-(perfluorophenyl)nicotinic acid)

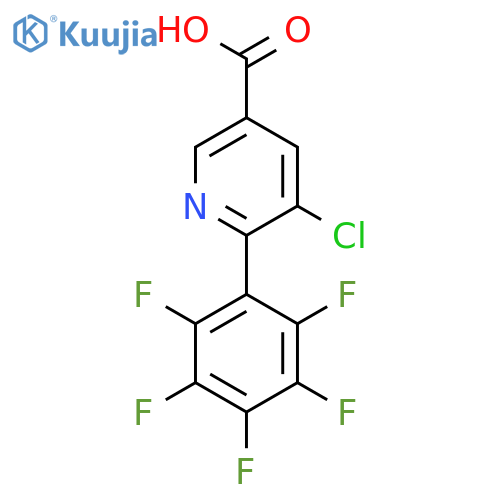

1261438-05-4 structure

商品名:5-Chloro-6-(perfluorophenyl)nicotinic acid

CAS番号:1261438-05-4

MF:C12H3ClF5NO2

メガワット:323.602739572525

CID:4801026

5-Chloro-6-(perfluorophenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-6-(perfluorophenyl)nicotinic acid

-

- インチ: 1S/C12H3ClF5NO2/c13-4-1-3(12(20)21)2-19-11(4)5-6(14)8(16)10(18)9(17)7(5)15/h1-2H,(H,20,21)

- InChIKey: LCHSJBGRWPTJQG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(=O)O)=CN=C1C1C(=C(C(=C(C=1F)F)F)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 388

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 50.2

5-Chloro-6-(perfluorophenyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A025020332-250mg |

5-Chloro-6-(perfluorophenyl)nicotinic acid |

1261438-05-4 | 97% | 250mg |

$646.00 | 2023-09-03 | |

| Alichem | A025020332-500mg |

5-Chloro-6-(perfluorophenyl)nicotinic acid |

1261438-05-4 | 97% | 500mg |

$1058.40 | 2023-09-03 | |

| Alichem | A025020332-1g |

5-Chloro-6-(perfluorophenyl)nicotinic acid |

1261438-05-4 | 97% | 1g |

$1814.40 | 2023-09-03 |

5-Chloro-6-(perfluorophenyl)nicotinic acid 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1261438-05-4 (5-Chloro-6-(perfluorophenyl)nicotinic acid) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬